molecular formula C16H18N2O3 B3023410 (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol CAS No. 223673-34-5

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Cat. No.: B3023410
CAS No.: 223673-34-5
M. Wt: 286.33
InChI Key: GXTZAIGFWQRDSQ-INIZCTEOSA-N
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Description

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride (CAS: 521284-21-9) is a chiral β-amino alcohol derivative with a molecular formula of C₁₆H₁₈N₂O₃·HCl and a molecular weight of 322.787 g/mol . The compound features a stereogenic center at the C1 position (R-configuration), a 4-nitrophenethylamine substituent, and a phenyl group. It is synthesized via reductive amination of (R)-styrene oxide with 4-nitrophenethylamine, followed by hydrochloric acid salt formation .

Properties

IUPAC Name

(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-16(14-4-2-1-3-5-14)12-17-11-10-13-6-8-15(9-7-13)18(20)21/h1-9,16-17,19H,10-12H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTZAIGFWQRDSQ-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673056
Record name (1R)-2-{[2-(4-Nitrophenyl)ethyl]amino}-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223673-34-5
Record name (R)-2-((4-Nitrophenethyl)amino)-1-phenylethan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223673345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R)-2-{[2-(4-Nitrophenyl)ethyl]amino}-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[2-(4-Nitrophenyl)-ethyl]amino]-1-phenylethanol, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5WN6RQZ9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((4-Nitrophenethyl)amino)-1-phenylethanol typically involves the reaction of 4-nitrophenethylamine with a suitable chiral epoxide or alcohol. One common method is the reductive amination of 4-nitrophenethylamine with ®-1-phenylethanol using a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic resolution to achieve the desired enantiomeric purity. These methods ensure high yield and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

®-2-((4-Nitrophenethyl)amino)-1-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC

    Reduction: Hydrogen gas, palladium catalyst, iron powder

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

Scientific Research Applications

®-2-((4-Nitrophenethyl)amino)-1-phenylethanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-((4-Nitrophenethyl)amino)-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The phenylethanol moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Key Differences
Compound Name Molecular Formula Functional Groups Key Applications/Activities Reference
(R)-1-Phenylethanol C₈H₁₀O Hydroxyl, phenyl Fragrance, chiral resolving agent
2-[(1-Benzylpiperidine-4-yl)amino]-1-phenylethanol C₂₀H₂₆N₂O Piperidine, benzyl, amino Butyrylcholinesterase inhibitor (79.5% inhibition)
(R)-2-Amino-1-phenylethanol C₈H₁₁NO Amino, hydroxyl, phenyl Neurotransmitter analog, enantioselective synthesis
2-(3',5'-Dinitrobenzamido)-1-phenylethanol C₁₅H₁₃N₃O₅ Dinitrobenzamido, phenyl NMR studies of diastereomeric complexes
(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol C₁₆H₂₀N₂O Amino, phenyl Pharmaceutical intermediate (reduction product of target compound)
Key Research Findings

Enantioselectivity: The (R)-enantiomer of 1-phenylethanol derivatives is preferentially synthesized using chiral catalysts like PNNP iron(II) complexes, achieving up to 94% enantiomeric excess (ee) . In contrast, the target compound’s synthesis via sodium borohydride/iodine reduction yields 96.5% purity (HPLC) with a 24.05% yield, highlighting trade-offs between enantioselectivity and scalability .

Biological Activity: 2-[(1-Benzylpiperidine-4-yl)amino]-1-phenylethanol shows 79.5% inhibition of butyrylcholinesterase (BChE), a key enzyme in Alzheimer’s disease, outperforming the reference drug donepezil . The nitro group in the target compound may enhance binding affinity in enzyme interactions compared to its amino-substituted analog .

Solvent Interactions: 2-Amino-1-phenylethanol exhibits conformation-dependent solvation behavior in aqueous solutions, with water molecules bridging functional groups to stabilize specific conformers . This contrasts with the rigid structure of the target compound due to its nitro and phenethyl groups.

Table 1: Physicochemical Properties

Property Target Compound (R)-1-Phenylethanol 2-Amino-1-phenylethanol
Molecular Weight (g/mol) 322.787 122.16 137.18
LogP (Predicted) 2.81 1.48 0.95
Hydrogen Bond Donors 3 1 2
Topological Polar Surface Area 78.1 Ų 20.2 Ų 52.3 Ų

Biological Activity

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, also known as (R)-2-((4-nitrophenyl)ethyl)amino-1-phenylethanol hydrochloride, is a compound that has attracted attention in various fields of scientific research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H18N2O3·HCl
  • Molecular Weight : 322.79 g/mol
  • CAS Number : 521284-21-9

The compound features a phenylethanol backbone with a nitrophenethyl substitution, which is critical for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The nitro group present in the structure can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce cellular signaling pathways or damage. This interaction is crucial for mediating the compound's effects on biological systems.

Key Mechanisms:

  • Enzyme Modulation : The compound can modulate the activity of specific enzymes, influencing metabolic pathways.
  • Receptor Interaction : It may interact with neurotransmitter receptors, potentially affecting signaling pathways involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development in treating bacterial infections. Its efficacy against various strains has been documented, highlighting its potential as an antimicrobial agent.

2. Anticancer Properties

Preliminary research suggests that this compound may exhibit anticancer properties. The mechanism involves inducing apoptosis in cancer cells through oxidative stress pathways triggered by ROS production.

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to protect neuronal cells from oxidative damage and may enhance cognitive function through modulation of neurotransmitter systems.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli.
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines via ROS-mediated pathways.
Study CNeuroprotectionShowed protective effects against oxidative stress in neuronal cell cultures, enhancing cell viability under stress conditions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, and how do they ensure stereochemical purity?

  • Methodological Answer : The compound is synthesized via a streamlined process avoiding phase separation steps. For example, intermediates like 2-(1H-imidazol-1-yl)-1-phenylethanone are reduced using potassium borohydride, followed by condensation with chloromethyl-substituted aromatics in refluxing dioxane. Purification via silica-gel chromatography ensures high yield and purity. Stereochemical control is achieved using chiral catalysts or resolving agents, as demonstrated in Mirabegron intermediate synthesis .

Q. How can the enantiomeric excess (ee) of this chiral compound be determined experimentally?

  • Methodological Answer : Cyclic chemiluminescence (CCL) with chiral hosts (e.g., R1/S1) enables rapid ee determination. The τ value (time delay in luminescence decay) is linearly correlated with enantiomer ratios. For instance, (R)- and (S)-1-phenylethanol enantiomers yield distinct τ values when interacting with immobilized luminol systems, allowing quantification without chromatography .

Q. What is the role of this compound in the synthesis of Mirabegron?

  • Methodological Answer : The compound is a key intermediate in Mirabegron production. Its synthesis involves avoiding complex phase separation steps, with direct amidation or condensation reactions to form the final β3-adrenergic receptor agonist. Green synthesis methods using aqueous-phase catalysis are emphasized for scalability and environmental safety .

Q. What pharmacological activities have been reported for structurally related 1-phenylethanol derivatives?

  • Methodological Answer : Derivatives like 2-(1H-imidazol-1-yl)-1-phenylethanols exhibit antifungal activity against Candida species. Structure-activity relationship (SAR) studies highlight the importance of hydrophobic biphenyl esters and stereochemistry, with levorotatory enantiomers showing higher potency than fluconazole .

Q. How does solvation influence the conformational dynamics of similar amino alcohols?

  • Methodological Answer : Molecular mechanics simulations reveal that aqueous solvation stabilizes specific conformers of 2-amino-1-phenylethanol (a structural analog). Water bridges between functional groups (e.g., -NH2 and -OH) mediate conformational interconversion, which is critical for understanding the target compound’s behavior in biological systems .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using asymmetric catalysis?

  • Methodological Answer : Chiral catalysts like (R)-binap-Ti complexes enable asymmetric carbonyl-ene reactions. For example, titanium isopropoxide with (R)-1,1'-binaphthol achieves high enantioselectivity in synthesizing (R)-2-(3-furyl)-1-phenylethanol analogs. Catalyst immobilization (e.g., in ZIF-8) enhances reusability and reaction efficiency .

Q. What computational methods are suitable for predicting solvent effects on the compound’s conformation?

  • Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) and density functional theory (DFT) at the B3LYP/6-31++G(d,p) level can map free-energy landscapes. These methods identify solvent-mediated hydrogen-bonding networks that stabilize specific rotamers, as shown for noradrenaline analogs .

Q. How do structural modifications (e.g., nitro group positioning) impact biological activity and selectivity?

  • Methodological Answer : Systematic SAR studies on derivatives (e.g., triazole-substituted analogs) reveal that electron-withdrawing groups (e.g., -NO2) at the para position enhance antifungal activity by increasing membrane permeability. Computational docking with fungal CYP51 enzymes further rationalizes selectivity .

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity). Standardizing protocols (e.g., CLSI guidelines for antifungal testing) and controlling stereochemical purity via HPLC or CCL validation are critical. Meta-analyses comparing logP and MIC values across studies can identify outliers .

Q. What advanced techniques are used to study anaerobic degradation pathways of similar aromatic alcohols?

  • Methodological Answer : Isotopic labeling (e.g., H₂¹⁸O) and metabolite profiling via GC-MS track anaerobic oxidation pathways. For instance, denitrifying bacteria convert ethylbenzene to 1-phenylethanol via water-derived hydroxylation, suggesting analogous pathways for nitro-substituted derivatives under reducing conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
Reactant of Route 2
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(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

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